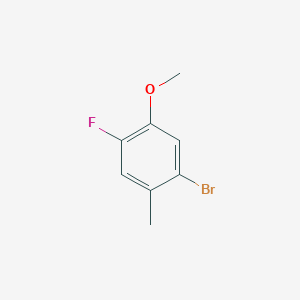

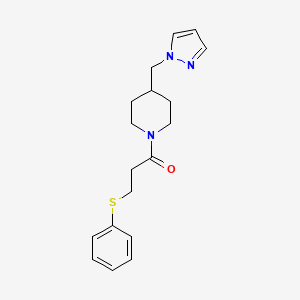

![molecular formula C10H10N4 B2916840 N-[(pyridin-4-yl)methyl]pyrimidin-2-amine CAS No. 77200-15-8](/img/structure/B2916840.png)

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has been used in the study of materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized .

Molecular Structure Analysis

The molecular structure of “N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” and its derivatives have been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .

Scientific Research Applications

Nonlinear Optical Materials

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine: and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials . These materials are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense network of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate suggests its utility in enhancing optical properties.

Anti-Fibrosis Drugs

Pyrimidine derivatives, including N-[(pyridin-4-yl)methyl]pyrimidin-2-amine , have shown promising anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells and have demonstrated the ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.

Leukemia Treatment

Derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have been structurally characterized and are known to inhibit the activity of tyrosine kinases . This property is significant in the context of leukemia treatment, as it can potentially lead to the development of therapeutic agents similar to Imatinib, which is used to treat this type of cancer.

Anticancer Activity

Some N-aryl derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have exhibited excellent antiproliferative activity against certain cancer cell lines . This suggests their potential application in the development of new anticancer drugs.

Anti-Angiogenic Properties

Research has indicated that certain derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine possess anti-angiogenic properties . These properties are valuable in the treatment of diseases where inhibiting blood vessel growth is beneficial, such as in certain types of cancer.

DNA Cleavage

Studies have also explored the DNA cleavage capabilities of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine derivatives . This application is particularly relevant in the field of genetic engineering and molecular biology, where controlled DNA cleavage is essential for various processes.

Mechanism of Action

Target of Action

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine and its derivatives have been studied for their interaction with various targets. For instance, they have been docked against the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation, making it a potential target for therapeutic interventions.

Mode of Action

Molecular simulation methods have been used to describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .

Biochemical Pathways

Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway

Result of Action

Its potential interaction with acetyl-coa carboxylase suggests it may influence cellular lipid metabolism

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFFQDPCQWBXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)